N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide
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Overview
Description
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide is an amino acid amide.
Scientific Research Applications
Metabolic Pathways and Analytical Methods
The first significant application of this compound is in understanding its metabolic pathways and developing analytical methods for its detection. For instance, Zaitsu et al. (2009) identified specific metabolites of related designer drugs in human urine using GC/MS and LC/MS, revealing major metabolic pathways such as N-dealkylation, demethylenation followed by O-methylation, and beta-ketone reduction Zaitsu et al., 2009.
X-ray Structures and Computational Studies
Another research application is in the domain of X-ray structures and computational studies. Nycz et al. (2011) conducted studies on cathinones, which are closely related to the compound . They characterized these compounds using various spectroscopy techniques and computed their electronic spectra using the TDDFT method Nycz et al., 2011.
Bioreduction and Pharmaceutical Applications
Tang et al. (2011) explored the bioreduction of a similar compound, showcasing its potential in producing pharmaceutical intermediates like (S)-duloxetine with high enantioselectivity Tang et al., 2011.
Antimicrobial and Antifungal Activities
Research by Baranovskyi et al. (2018) focused on the antimicrobial properties of compounds structurally related to N-(2-Butan-2-ylphenyl)-2-[(3-Methoxyphenyl)methyl-methylamino]propanamide, indicating their potential in addressing bacterial and fungal infections Baranovskyi et al., 2018.
Supramolecular Assemblies for Biomedical Applications
Cutrone et al. (2017) investigated supramolecular assemblies using derivatives of similar compounds, suggesting their applicability in drug delivery or tissue regeneration Cutrone et al., 2017.
Corrosion Inhibition
Khalifa and Abdallah (2011) studied the effect of certain propanamide derivatives on the corrosion of low carbon steel, suggesting the potential use of similar compounds in corrosion inhibition Khalifa & Abdallah, 2011.
Synthesis and Anticonvulsant Activity
Aktürk et al. (2002) synthesized and evaluated the anticonvulsant activity of various N-phenylalkanoic acid amide derivatives, demonstrating the therapeutic potential of compounds in this category Aktürk et al., 2002.
Prostate Cancer Imaging
Gao et al. (2011) developed new carbon-11-labeled propanamide derivatives as radioligands for prostate cancer imaging, illustrating the compound's potential in medical diagnostics Gao et al., 2011.
properties
Product Name |
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide |
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Molecular Formula |
C22H30N2O2 |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)-2-[(3-methoxyphenyl)methyl-methylamino]propanamide |
InChI |
InChI=1S/C22H30N2O2/c1-6-16(2)20-12-7-8-13-21(20)23-22(25)17(3)24(4)15-18-10-9-11-19(14-18)26-5/h7-14,16-17H,6,15H2,1-5H3,(H,23,25) |
InChI Key |
CRFFVEROTIZWCB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C(C)N(C)CC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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